Scabertopin

描述

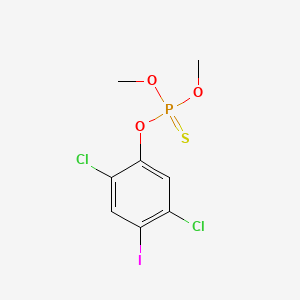

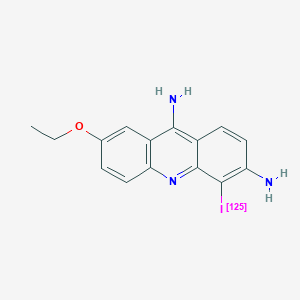

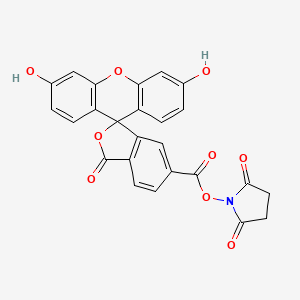

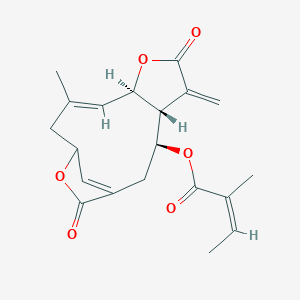

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is a sesquiterpene lactone compound derived from the plant Elephantopus scaber L. This compound has garnered attention due to its significant biological activities, particularly its anti-cancer properties . (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is one of the major active components found in Elephantopus scaber L., which is traditionally used in various medicinal practices .

科学研究应用

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate has been extensively studied for its anti-cancer properties. It has been shown to induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species . This compound also inhibits the migration and invasion abilities of cancer cells, making it a promising candidate for cancer therapy .

作用机制

Scabertopin is a major sesquiterpene lactone derived from Elephantopus scaber L., a plant known for its medicinal properties . This compound has been studied for its potential anti-cancer efficacy .

Target of Action

The primary targets of this compound are bladder cancer cells . It has been found to induce necroptosis in these cells by promoting the production of mitochondrial reactive oxygen species (ROS) .

Mode of Action

This compound interacts with its targets by inducing the production of mitochondrial ROS . This leads to necroptosis, a form of programmed cell death, in bladder cancer cells .

Biochemical Pathways

The induction of ROS by this compound may be related to the promotion of focal adhesion kinase (FAK) phosphorylation and the activation of necroptotic signaling pathways . These pathways play a crucial role in the regulation of cell death and survival .

Result of Action

This compound has been found to inhibit the migration and invasion ability of bladder cancer cells . It also induces cell cycle arrest at the S and G2/M phases in a concentration-dependent manner .

准备方法

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate can be isolated from the dried whole plant of Elephantopus scaber L. The plant is extracted with ethanol, and the extract is then subjected to various chromatographic techniques to isolate scabertopin . The compound can be dissolved in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

化学反应分析

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate undergoes several types of chemical reactions, including oxidation and reduction. It is known to induce the production of reactive oxygen species (ROS) in biological systems, which plays a crucial role in its anti-cancer activity . Common reagents used in these reactions include DMSO and other organic solvents . The major products formed from these reactions are often related to its biological activity, such as the induction of necroptosis in cancer cells .

相似化合物的比较

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate is one of several sesquiterpene lactones found in Elephantopus scaber L. Other similar compounds include isoscabertopin, deoxyelephantopin, and isodeoxyelephantopin . These compounds share similar biological activities, such as anti-cancer and anti-inflammatory properties, but this compound is unique in its specific mechanism of inducing necroptosis in cancer cells .

属性

IUPAC Name |

(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-5-11(3)18(21)25-16-9-13-8-14(24-20(13)23)6-10(2)7-15-17(16)12(4)19(22)26-15/h5,7-8,14-17H,4,6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHYXGWMIZVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=CC(CC(=CC3C1C(=C)C(=O)O3)C)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Scabertopin in bladder cancer cells?

A1: this compound induces a form of programmed cell death called necroptosis in bladder cancer cells. [] This occurs through the promotion of reactive oxygen species (ROS) production in the mitochondria, ultimately leading to cell death. [] Additionally, this compound inhibits the FAK/PI3K/Akt signaling pathway, leading to a decrease in MMP-9 expression, and ultimately inhibiting the migration and invasion of bladder cancer cells. []

Q2: What is the structure of this compound and are there other similar compounds found in Elephantopus scaber?

A2: this compound belongs to a class of compounds called sesquiterpene lactones. It is one of four major sesquiterpene lactones found in Elephantopus scaber. The other three are isothis compound, deoxyelephantopin, and isodeoxyelephantopin. [, ] These compounds are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. [] The differences in their NOESY spectra can be used to determine the C2 conformation of each isomer. []

Q3: What is the in vitro activity of this compound and related compounds against cancer cells?

A3: this compound, along with isodeoxyelephantopin, have demonstrated significant inhibitory effects on the growth of various cancer cell lines, including SMMC-7721 (liver cancer), Hela (cervical cancer), and Caco-2 (colon cancer), in a dose-dependent manner. [, ] Notably, isodeoxyelephantopin exhibited a more potent effect than the chemotherapy drug paclitaxel against lung cancer cells. [] Deoxyelephantopin also showed promising antitumor activity both in vitro and in vivo, inducing apoptosis in HeLa cells and inhibiting tumor growth in a murine model. []

Q4: Has the structure of this compound been modified to enhance its activity?

A4: Yes, researchers have investigated the structure-activity relationship (SAR) of sesquiterpene lactones from Elephantopus scaber with the aim of developing less toxic and more potent anticancer agents. [] For instance, modifications such as hydrogenation and epoxidation have been performed on deoxyelephantopin and this compound, leading to the synthesis of new derivatives with varying antitumor activities. []

Q5: Are there any ongoing research efforts focused on developing this compound as a potential anticancer drug?

A5: Research on this compound continues to explore its potential as an anticancer agent. Recent studies have focused on semisynthetic modifications of Scaberol C, a precursor to this compound, to generate novel derivatives with enhanced anticancer activity against non-small cell lung cancer. [] These efforts highlight the ongoing interest in leveraging the therapeutic potential of this compound and its derivatives for cancer treatment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。